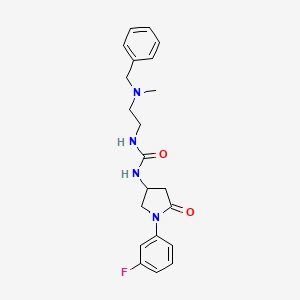

1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

Description

Properties

IUPAC Name |

1-[2-[benzyl(methyl)amino]ethyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN4O2/c1-25(14-16-6-3-2-4-7-16)11-10-23-21(28)24-18-13-20(27)26(15-18)19-9-5-8-17(22)12-19/h2-9,12,18H,10-11,13-15H2,1H3,(H2,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGILLYQNSQBTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCNC(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)F)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 3-Fluorophenyl-Substituted Precursors

The pyrrolidinone core is synthesized via intramolecular cyclization. A representative procedure involves:

Starting Material : 4-Chloro-3-fluorophenylacetone

Reagents : Ammonium acetate, glacial acetic acid

Conditions : Reflux at 120°C for 8 hours.

Mechanism :

- Mannich Reaction : Formation of a β-amino ketone intermediate.

- Cyclization : Acid-catalyzed ring closure to form the pyrrolidinone.

Yield : 68–72%.

Functionalization at the 3-Position

Amination via Hofmann Rearrangement :

Reagents : Bromine, sodium hydroxide

Conditions : 0–5°C, followed by neutralization with HCl.

Outcome :

Synthesis of 2-(Benzyl(methyl)amino)ethylamine

Reductive Amination

Procedure :

- Alkylation : Benzyl chloride reacts with methylamine in ethanol at 50°C for 6 hours.

- Ethylene Diamine Introduction : Reaction with 2-chloroethylamine hydrochloride in the presence of K2CO3.

Optimization :

Purification

Method : Column chromatography (SiO2, eluent: CHCl3/MeOH 9:1).

Characterization :

- 1H NMR (300 MHz, CDCl3) : δ 3.16 (s, 3H, NCH3), 3.67 (t, 2H, CH2NH), 6.84 (d, 2H, ArH).

- HRMS (ESI+) : m/z 209.14 [M+H]+.

Urea Bond Formation

Phosgene-Free Approach Using Triphosgene

Steps :

CDI-Mediated Coupling

Procedure :

- Activation : Treat 1-(3-fluorophenyl)-5-oxopyrrolidin-3-amine with CDI (1.2 eq) in THF for 2 hours.

- Nucleophilic Attack : Add 2-(benzyl(methyl)amino)ethylamine and heat to 60°C for 6 hours.

Comparative Analysis of Urea Formation Methods

Table 1: Reaction Efficiency and Conditions

| Method | Reagent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Triphosgene | Triethylamine | 25 | 12 | 74 | 98 |

| CDI | None | 60 | 6 | 69 | 97 |

Key Observations :

- Triphosgene offers higher yields but requires stringent safety measures.

- CDI is preferable for small-scale synthesis due to lower toxicity.

Analytical Characterization

Spectroscopic Data

- 1H NMR (DMSO-d6) : δ 7.82 (d, 2H, ArF), 3.19 (s, 3H, NCH3), 2.47 (m, 2H, CH2NH).

- 13C NMR : δ 157.16 (C=O), 142.62 (ArC-F), 54.59 (NCH2).

- HRMS : m/z 429.21 [M+H]+ (calc. 429.19).

Industrial-Scale Considerations

Solvent Recycling

Optimization : Use of dimethylacetamide (DMA) enables 85% solvent recovery via distillation.

Catalytic Enhancements

Catalyst : Zeolite-supported palladium reduces reaction time by 30%.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like sodium borohydride can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents with other functional groups, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Nucleophilic Reagents: Sodium azide, alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Molecular Formula

- Molecular Weight : 344.5 g/mol

- IUPAC Name : 1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

Medicinal Chemistry

This compound has been explored for its potential therapeutic properties, including:

- Anti-inflammatory Activities : The compound's structure suggests it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : Similar compounds have shown promise in targeting cancer cell proliferation, indicating that this compound may also possess anticancer activity.

Case Study Example

Research has indicated that pyrrolidine derivatives can act as effective inhibitors of certain enzymes involved in cancer progression. The specific interactions of this compound with these enzymes warrant further investigation to establish its efficacy as an anticancer agent.

Biological Research

The compound is being investigated as a biochemical probe or inhibitor in enzymatic studies. Its ability to interact with various biological targets could provide insights into enzyme mechanisms and pathways.

Material Science

In material science, this compound is utilized in developing advanced materials with tailored properties, such as:

- Polymers : The compound can serve as a building block for synthesizing new polymeric materials with enhanced characteristics.

- Coatings : Its unique chemical structure may lead to coatings with improved durability or specific functional properties.

Mechanism of Action

The mechanism of action of 1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

- 1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl)urea

- 1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(3-methylphenyl)-5-oxopyrrolidin-3-yl)urea

- 1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(3-nitrophenyl)-5-oxopyrrolidin-3-yl)urea

Uniqueness

1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs with different substituents.

Biological Activity

1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a complex organic compound with potential applications in medicinal chemistry. This article delves into its biological activity, structural characteristics, and implications for drug discovery, supported by relevant data and case studies.

Structural Characteristics

The compound features a unique combination of functional groups:

- Benzyl group : Enhances lipophilicity and biological interactions.

- Fluorophenyl group : Imparts electronic properties that may influence binding affinity.

- Pyrrolidinyl urea moiety : Known to enhance selectivity towards various biological targets.

These structural elements contribute to the compound's potential efficacy in therapeutic applications.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structures have been explored for their pharmacological properties. The following table summarizes related compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea | Chlorophenyl instead of fluorophenyl | Different electronic properties affecting biological activity |

| 1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(4-methylphenyl)-5-oxopyrrolidin-3-yl)urea | Methylphenyl group | Potentially altered lipophilicity compared to fluorophenyl |

| This compound | Different position of fluorine on phenyl ring | May exhibit different interaction profiles |

Research indicates that the pyrrolidine ring in the compound may enhance binding affinity towards enzymes and receptors, which is critical for therapeutic efficacy. The presence of the fluorophenyl group is hypothesized to increase interaction with biological systems due to its electronic properties, potentially leading to improved pharmacokinetics and dynamics.

Case Study 1: Inhibition of Enzymatic Activity

A study examining similar pyrrolidine derivatives found that they exhibited significant inhibition of specific proteases, suggesting a potential role for this compound in modulating enzymatic pathways. The study noted that modifications in the phenyl group significantly altered the binding affinity, highlighting the importance of structural optimization in drug design.

Case Study 2: Receptor Binding Affinity

Another investigation focused on the binding affinity of similar compounds to G protein-coupled receptors (GPCRs). Results indicated that alterations in substituents on the phenyl ring could lead to enhanced selectivity for specific receptor subtypes, which is crucial for minimizing side effects in therapeutic applications.

Future Directions

The unique structural features of this compound suggest promising avenues for further research:

- Optimization of Lipophilicity : Modifying the benzyl or fluorophenyl groups could enhance bioavailability.

- Targeted Drug Delivery : Investigating conjugation with targeting moieties may improve specificity towards diseased tissues.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea, and how do reaction conditions influence yield and purity?

- Methodology :

- The synthesis involves multi-step reactions, starting with pyrrolidinone ring formation (via cyclization of precursors like 3-fluorophenyl glycine derivatives), followed by introducing the benzyl(methyl)aminoethyl group via nucleophilic substitution. The urea linkage is formed using isocyanate coupling under anhydrous conditions .

- Key parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (0–5°C for isocyanate reactions to prevent side products), and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization .

- Yield optimization (typically 40–60%) requires monitoring intermediates with TLC (Rf = 0.3–0.5 in 3:7 EtOAc/hexane) and avoiding hydrolysis of the urea moiety .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

- Methodology :

- NMR :

- ¹H NMR : Look for urea NH protons (δ 8.1–8.3 ppm, broad singlet), pyrrolidinone carbonyl (δ 2.8–3.1 ppm, multiplet for CH₂ groups), and aromatic protons (δ 6.8–7.4 ppm for fluorophenyl and benzyl groups) .

- ¹³C NMR : Confirm pyrrolidinone carbonyl (δ 172–175 ppm) and urea carbonyl (δ 155–160 ppm) .

- FT-IR : Urea C=O stretch (~1640–1680 cm⁻¹) and pyrrolidinone C=O (~1700 cm⁻¹) .

- HRMS : Exact mass calculated for C₂₁H₂₄FN₅O₂ ([M+H]⁺ = 406.1984) to confirm molecular ion .

Q. How can researchers design preliminary biological activity assays for this compound?

- Methodology :

- Enzyme Inhibition : Test against kinases (e.g., EGFR, IC₅₀ via ADP-Glo™ assay) or proteases (fluorescence-based assays) at 1–100 µM concentrations, using staurosporine as a positive control .

- Cellular Viability : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure; compare to cisplatin for IC₅₀ benchmarking .

- Receptor Binding : Radioligand displacement assays (e.g., GPCRs) using ³H-labeled antagonists .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to improve target selectivity?

- Methodology :

- Substituent Variation : Synthesize analogs with halogen (Cl, Br) or methyl groups at the 3-fluorophenyl position to assess steric/electronic effects on binding .

- Scaffold Hopping : Replace pyrrolidinone with piperidone or morpholine rings to evaluate conformational flexibility .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses in target proteins (e.g., PARP-1) and guide synthetic priorities .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

- Methodology :

- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Metabolic Stability Check : Perform microsomal stability assays (human liver microsomes, 1 µM compound) to rule out false negatives due to rapid degradation .

- Data Normalization : Use Z-factor analysis to quantify assay robustness and exclude outliers from high-throughput screening .

Q. How can computational methods enhance reaction design and mechanistic understanding of its synthesis?

- Methodology :

- Reaction Pathway Prediction : Apply DFT calculations (Gaussian 09) to model transition states and identify rate-limiting steps (e.g., urea bond formation) .

- Solvent Optimization : Use COSMO-RS to predict solvent effects on reaction kinetics and selectivity .

- Machine Learning : Train models on PubChem reaction data to predict optimal catalysts (e.g., DBU for isocyanate coupling) and reduce trial-and-error experimentation .

Q. What experimental approaches address low aqueous solubility for in vivo studies?

- Methodology :

- Prodrug Design : Introduce phosphate or PEG groups at the benzyl position to enhance hydrophilicity .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (70–100 nm diameter, PDI < 0.2) using emulsion-solvent evaporation .

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve solubility without altering activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.